molecular formula C25H21ClN2O7 B4567931 2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 4-OXO-4-(4-TOLUIDINO)BUTANOATE

2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 4-OXO-4-(4-TOLUIDINO)BUTANOATE

Cat. No.: B4567931
M. Wt: 496.9 g/mol
InChI Key: CUJTYSCTTZJIDR-UHFFFAOYSA-N
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Description

2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-oxo-4-(4-toluidino)butanoate is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-oxo-4-(4-toluidino)butanoate typically involves multiple steps, including the formation of intermediate compounds The process often begins with the nitration of a chlorinated phenol, followed by etherification with a phenyl group

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of high-purity reagents and precise control of reaction conditions are crucial to ensure the desired product yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-oxo-4-(4-toluidino)butanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or dichloromethane are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-oxo-4-(4-toluidino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: An aniline derivative with similar chloro substituents.

    2,6-Dichloroaniline: Another aniline derivative with different chloro substitution patterns.

    Caffeine: An alkaloid with a purine structure, used for comparison due to its well-studied chemical and biological properties.

Uniqueness

2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-oxo-4-(4-toluidino)butanoate is unique due to its combination of nitro, chloro, and oxo groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl] 4-(4-methylanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O7/c1-16-5-9-18(10-6-16)27-23(30)13-14-24(31)34-15-22(29)17-7-11-19(12-8-17)35-25-20(26)3-2-4-21(25)28(32)33/h2-12H,13-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJTYSCTTZJIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 4-OXO-4-(4-TOLUIDINO)BUTANOATE
Reactant of Route 2
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2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 4-OXO-4-(4-TOLUIDINO)BUTANOATE
Reactant of Route 3
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2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 4-OXO-4-(4-TOLUIDINO)BUTANOATE
Reactant of Route 4
Reactant of Route 4
2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 4-OXO-4-(4-TOLUIDINO)BUTANOATE
Reactant of Route 5
Reactant of Route 5
2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 4-OXO-4-(4-TOLUIDINO)BUTANOATE
Reactant of Route 6
Reactant of Route 6
2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 4-OXO-4-(4-TOLUIDINO)BUTANOATE

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